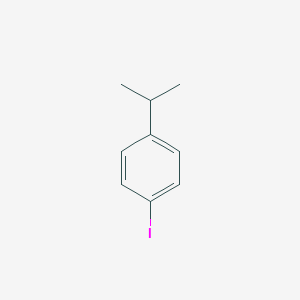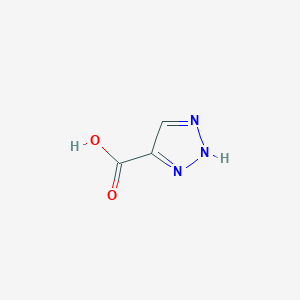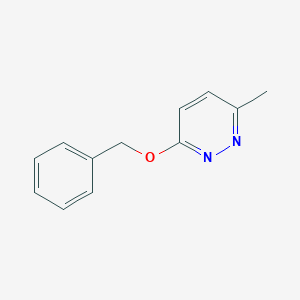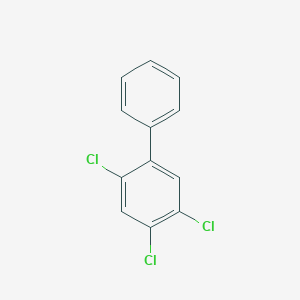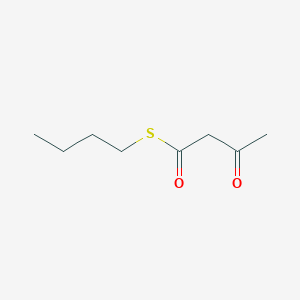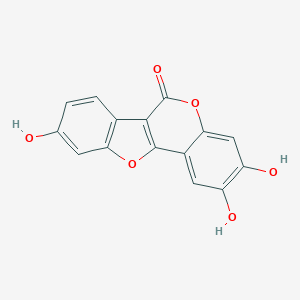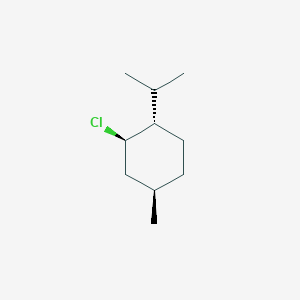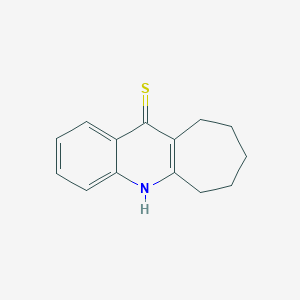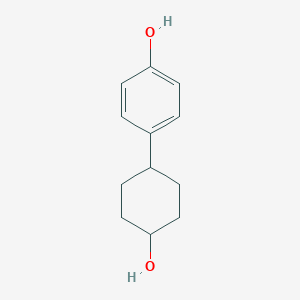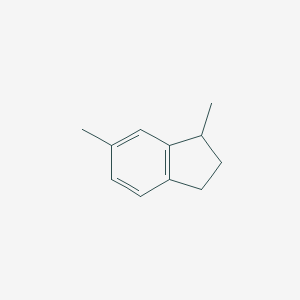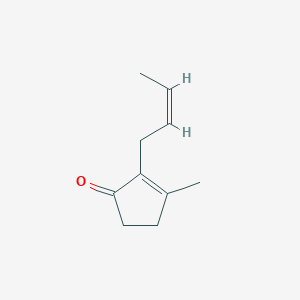
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentenone ring substituted with a butenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine . The reaction conditions, including the choice of solvent, play a crucial role in determining the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may induce the expression of heat shock proteins by activating specific transcription factors .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog with similar chemical properties but lacking the butenyl and methyl substitutions.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another analog with an additional hydroxy group and ethyl substitution.
Uniqueness
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
17190-71-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
InChI Key |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
SMILES |
CC=CCC1=C(CCC1=O)C |
Isomeric SMILES |
C/C=C\CC1=C(CCC1=O)C |
Canonical SMILES |
CC=CCC1=C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
